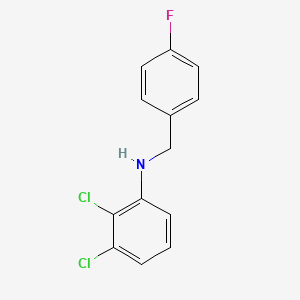

2,3-Dichloro-N-(4-fluorobenzyl)aniline

Description

Significance of the N-Benzyl Aniline (B41778) Scaffold in Chemical Sciences

The N-benzyl aniline core structure is a cornerstone in medicinal and pharmaceutical chemistry. researchgate.net Derivatives of aniline are recognized for their potential as ligands in coordination chemistry, where the electronic properties of the nitrogen atom can be finely tuned through substitution on the aromatic rings. nih.govresearchgate.net This scaffold is integral to a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of pharmaceuticals. beilstein-journals.orgresearchgate.net

N-benzyl aniline derivatives have shown a wide array of applications, including as anti-depressants, analgesic agents for chronic pain, and as antioxidant additives. beilstein-journals.orgresearchgate.net Their structural versatility also makes them valuable building blocks in synthetic chemistry for creating more complex molecular architectures. beilstein-journals.org The ability to modify both the aniline and benzyl (B1604629) rings allows for extensive structure-activity relationship (SAR) studies, aiming to optimize compounds for specific biological targets.

Rationale for Academic Research on 2,3-Dichloro-N-(4-fluorobenzyl)aniline

The specific academic interest in 2,3-Dichloro-N-(4-fluorobenzyl)aniline stems from the strategic placement of halogen atoms on its core scaffold. The introduction of halogen atoms is a well-established strategy in medicinal chemistry to enhance the biological activity and modify the physicochemical properties of a molecule. researchgate.netdartmouth.edunih.gov Halogenation can improve metabolic stability, lipophilicity, and binding interactions with biological targets. researchgate.net

Overview of Current Research Trends for Substituted Anilines and Benzylamines

Current research on substituted anilines and benzylamines is highly active and follows several key trajectories. A major focus is the development of novel, efficient, and sustainable synthetic methodologies. researchgate.net Recent advancements include catalyst- and additive-free synthesis methods and the use of visible light photocatalysis to construct the N-benzyl aniline framework, reflecting a move towards greener chemistry. beilstein-journals.orgresearchgate.netnih.gov

In terms of applications, these compounds are being extensively explored for their therapeutic potential. Research is ongoing into their roles as enzyme inhibitors, with some derivatives being investigated as potential treatments for various diseases. nih.govnih.gov The synthesis of diverse libraries of substituted anilines and benzylamines is a common strategy to discover new lead compounds in drug discovery. beilstein-journals.orgresearchgate.net Furthermore, there is growing interest in their use in materials science, where the specific substitution patterns can dictate the solid-state packing and physical properties of the resulting crystals.

Objectives and Scope of the Academic Investigation into the Compound

The primary objective of an academic investigation into 2,3-Dichloro-N-(4-fluorobenzyl)aniline is its complete synthesis and characterization. This involves developing a reliable synthetic route, which could involve the reduction of its corresponding imine (Schiff base) precursor, 2,3-dichloro-N-(4-fluorobenzylidene)aniline. researchgate.net

The scope of such a study would encompass several key stages:

Synthesis and Purification: Preparing the target compound and purifying it to a high degree using techniques like column chromatography and recrystallization.

Structural Elucidation: Confirming the molecular structure using a suite of spectroscopic techniques. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the proton and carbon framework, and mass spectrometry to confirm the molecular weight. beilstein-journals.orgresearchgate.net

Physicochemical Analysis: A detailed spectroscopic analysis using methods like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to understand the vibrational modes of the molecule. researchgate.net

Biological Screening: Based on the known activities of the N-benzyl aniline scaffold, the compound would likely be screened for potential biological activities, such as antibacterial, antifungal, or anticancer effects. researchgate.net

This systematic investigation provides fundamental data on a novel chemical entity, contributing to the broader understanding of how specific structural modifications impact molecular properties and function.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-N-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN/c14-11-2-1-3-12(13(11)15)17-8-9-4-6-10(16)7-5-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATBMVVMHJBVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloro N 4 Fluorobenzyl Aniline and Its Analogs

Retrosynthetic Analysis of 2,3-Dichloro-N-(4-fluorobenzyl)aniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,3-Dichloro-N-(4-fluorobenzyl)aniline, the most logical disconnection is at the benzylic carbon-nitrogen (C-N) bond. This bond is the key linkage formed during the synthesis.

Two primary disconnection strategies emerge from this analysis:

Imine-based disconnection: This approach involves a functional group interconversion (FGI) from the secondary amine back to an imine, followed by a C=N bond disconnection. This identifies 2,3-dichloroaniline (B127971) and 4-fluorobenzaldehyde (B137897) as the primary precursors. This is a highly common and effective strategy for preparing secondary amines. The existence of the intermediate imine, 2,3-Dichloro-N-(4-fluorobenzylidene)aniline, as a commercially available chemical underscores the viability of this route. sigmaaldrich.com

Alkylation-based disconnection: This strategy directly cleaves the C-N single bond, identifying 2,3-dichloroaniline and a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) as the synthons. This represents a direct nucleophilic substitution pathway.

The retrosynthetic analysis points toward two fundamental synthetic methodologies: reductive amination and direct N-alkylation.

Classical Synthetic Routes to N-Benzylanilines

The synthesis of N-benzylanilines is a well-established area of organic chemistry, with several reliable methods having been developed. These can be broadly categorized into reductive amination and N-alkylation protocols.

Reductive Amination Protocols

Reductive amination is a powerful method for forming C-N bonds and is one of the most convenient ways to synthesize secondary amines. ias.ac.in The process typically occurs in one pot and involves two main steps: the formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine.

The general reaction is: Ar-NH₂ + OHC-Ar' → [Ar-N=CH-Ar'] → Ar-NH-CH₂-Ar'

A variety of reducing agents can be employed for the in-situ reduction of the imine. These agents must be selective, reducing the imine intermediate without significantly reducing the starting aldehyde. ias.ac.in Common choices include:

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) is a classic and effective choice. ias.ac.in Other specialized borohydrides like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are also widely used due to their mildness and selectivity. tandfonline.com

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a transition metal catalyst. tandfonline.com Common catalysts include Palladium on carbon (Pd/C) and Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). researchgate.net More advanced systems, such as gold on alumina (B75360) (Au/Al₂O₃), have shown high efficiency and selectivity in cascade reactions involving nitro reduction followed by reductive amination. researchgate.net

Borane Complexes: Amine-borane complexes, such as benzylamine-borane, can serve as effective reducing agents for the in-situ reductive amination of aldehydes and unhindered ketones. tandfonline.com

N-Alkylation Strategies

N-alkylation involves the formation of a C-N bond by reacting an amine with an alkylating agent, typically an alkyl halide. The direct N-alkylation of an aniline (B41778) with a benzyl (B1604629) halide is a traditional method for preparing N-benzylanilines. orgsyn.org

The general reaction is: Ar-NH₂ + X-CH₂-Ar' → Ar-NH-CH₂-Ar' + HX

This reaction is often carried out in the presence of a base to neutralize the hydrogen halide (HX) byproduct, which can otherwise form an ammonium (B1175870) salt with the starting aniline, rendering it non-nucleophilic. orgsyn.org A common issue with this method is the potential for overalkylation, where the desired secondary amine product reacts further to form a tertiary amine (Ar-N(CH₂-Ar')₂). Using an excess of the aniline can help to minimize this side reaction. orgsyn.org

A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net This process uses alcohols as the alkylating agents, which are generally less toxic and more environmentally benign than alkyl halides. The reaction is catalyzed by transition metal complexes (e.g., based on Ruthenium, Iridium, or Iron) and proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.govresearchgate.netresearchgate.net The only byproduct of this elegant process is water. thieme.de

Specific Synthetic Pathways for 2,3-Dichloro-N-(4-fluorobenzyl)aniline

Based on the retrosynthetic analysis and classical methodologies, the most direct pathway for the synthesis of 2,3-Dichloro-N-(4-fluorobenzyl)aniline is the reductive amination of 2,3-dichloroaniline with 4-fluorobenzaldehyde.

This synthesis can be performed as a two-step process involving the isolation of the imine or, more commonly, as a one-pot reaction.

Step 1: Imine Formation 2,3-dichloroaniline is reacted with 4-fluorobenzaldehyde in a suitable solvent, such as toluene (B28343) or ethanol (B145695). The reaction is often heated, and the water byproduct is removed, typically using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the imine, 2,3-Dichloro-N-(4-fluorobenzylidene)aniline.

Step 2: Reduction The formed imine is then reduced to the target secondary amine. Without isolating the imine, a reducing agent like sodium borohydride is added to the reaction mixture after the initial condensation step.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 2,3-Dichloro-N-(4-fluorobenzyl)aniline via reductive amination involves systematically varying several parameters to maximize the yield and purity of the final product. Key variables include the choice of solvent, reducing agent, temperature, and reaction time.

The following interactive table illustrates a hypothetical optimization study for the reduction step of 2,3-Dichloro-N-(4-fluorobenzylidene)aniline.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaBH₄ | Methanol (B129727) | 25 | 4 | 85 |

| 2 | NaBH₄ | Methanol | 0 | 6 | 88 |

| 3 | NaBH₄ | Ethanol | 25 | 4 | 82 |

| 4 | NaBH(OAc)₃ | Dichloromethane (B109758) | 25 | 12 | 91 |

| 5 | H₂ (1 atm), Pd/C | Ethyl Acetate (B1210297) | 25 | 24 | 75 |

From this hypothetical data, one might conclude that using sodium triacetoxyborohydride in dichloromethane provides the highest yield, while the classic sodium borohydride in methanol at a reduced temperature also offers an excellent and cost-effective alternative. Catalytic hydrogenation, while effective, might result in lower yields due to side reactions or catalyst poisoning.

Purification Techniques and Strategies

The purification of the final product, 2,3-Dichloro-N-(4-fluorobenzyl)aniline, is critical to obtaining a compound of high purity. The strategy depends on the scale of the reaction and the nature of any impurities.

A typical workup procedure following the reduction step involves:

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid to destroy any excess reducing agent.

Extraction: The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate or dichloromethane, to move the desired amine into the organic phase. google.com

Washing: The organic layer is washed sequentially with water and then a brine solution to remove water-soluble impurities. researchgate.net

Drying and Evaporation: The separated organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. google.comresearchgate.net

For final purification, two main techniques are employed:

Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water or hexane (B92381)/ethyl acetate). This is often a highly effective method for obtaining crystalline material of high purity. orgsyn.orggoogle.com

Column Chromatography: If the product is an oil or if recrystallization is ineffective at removing impurities, purification by flash column chromatography on silica (B1680970) gel is the method of choice. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the components, allowing for the separation of the target compound from unreacted starting materials and byproducts.

Green Chemistry Approaches in Synthesis of Aromatic Amines

Green chemistry principles are increasingly being integrated into the synthesis of aromatic amines to minimize environmental impact and enhance safety. mdpi.com Key areas of focus include the use of environmentally benign solvents, development of reusable catalysts, and improvement of atom economy. researchgate.net

One significant green approach is the replacement of traditional volatile organic compounds (VOCs) with greener alternatives. researchgate.net Solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are effective but pose health and environmental hazards. researchgate.net Bio-based solvents such as Cyrene™, derived from cellulose, have emerged as viable alternatives for reactions like amide synthesis, a related transformation. rsc.org Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention due to their low volatility, thermal stability, and tunable polarity. mdpi.com For instance, a choline (B1196258) chloride-based DES has been used as both a solvent and catalyst for the N-alkylation of aromatic amines. mdpi.com Supercritical carbon dioxide (sc-CO₂) has also been utilized as a green solvent and promoter for the synthesis of imines, the key intermediate in reductive amination. chemistryviews.org

Catalysis plays a central role in the green synthesis of aromatic amines. The development of heterogeneous catalysts is a key objective, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net For example, nano-gold catalysts supported on iron oxide have been used for the one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols. researchgate.netrsc.org Similarly, nickel nanoparticles have been employed for reductive amination via transfer hydrogenation using isopropanol (B130326) as a hydrogen source. organic-chemistry.org The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where an alcohol serves as the alkylating agent and the hydrogen source, is a highly atom-economical and green process that produces only water as a byproduct. dpublication.com

Improving the efficiency and safety of reagents is another aspect of green chemistry. For reductive amination, moving away from potentially toxic reagents like sodium cyanoborohydride to alternatives like sodium triacetoxyborohydride or catalytic hydrogenation with H₂ is preferred. masterorganicchemistry.com Efforts are also being made to develop catalyst systems that are free of precious metals, which are often expensive and have a high environmental footprint associated with their extraction and purification.

Table 2: Green Solvents and Catalysts in Aromatic Amine Synthesis

| Reaction Type | Green Approach | Details | Benefit | Reference |

|---|---|---|---|---|

| N-alkylation | Deep Eutectic Solvent (DES) | Choline chloride-based DES as solvent and catalyst. | Avoids VOCs, potential for catalyst recycling. | mdpi.com |

| Imine Synthesis | Supercritical CO₂ | sc-CO₂ as a solvent and promoter. | Non-toxic, easily removable solvent, autocatalytic. | chemistryviews.org |

| Reductive Amination | Heterogeneous Catalyst | Nickel nanoparticles with isopropanol. | Avoids precious metals, transfer hydrogenation. | organic-chemistry.org |

| N-alkylation | Heterogeneous Catalyst | Au/Fe₂O₃ catalyst for reaction of nitroarenes and alcohols. | Reusable catalyst, one-pot synthesis. | researchgate.netrsc.org |

| Amide Synthesis | Bio-based Solvent | Cyrene™ as a replacement for DMF, DCM. | Derived from renewable resources, reduced toxicity. | rsc.org |

Process Chemistry Considerations for Laboratory Synthesis

The transition of a synthetic route from a laboratory setting to a larger scale, even for preclinical or clinical trial supply, requires careful consideration of several process chemistry parameters to ensure safety, scalability, consistency, and efficiency. iajps.comnih.gov

For the synthesis of 2,3-Dichloro-N-(4-fluorobenzyl)aniline, key considerations would include the choice of starting materials, reaction conditions, and work-up procedures. The selection of starting materials should be based on cost, availability, and safety. For example, while 4-fluorobenzyl bromide might be used in a Buchwald-Hartwig reaction, 4-fluorobenzyl chloride could be a more stable and less expensive alternative, although potentially less reactive. nih.gov Similarly, the choice of reducing agent in a reductive amination will impact cost, safety, and waste streams; for instance, catalytic hydrogenation is highly atom-economical but requires specialized equipment for handling hydrogen gas. libretexts.org

The optimization of reaction parameters is crucial for a robust process. This includes:

Order of addition of reagents: In reductive amination, pre-formation of the imine before adding the reducing agent can sometimes improve yields and minimize side reactions, such as the reduction of the aldehyde starting material. mdma.ch

Temperature control: Many C-N bond-forming reactions are exothermic. Effective temperature control is essential to prevent runaway reactions and the formation of impurities. google.com

Solvent selection: The solvent must not only be effective for the reaction but also allow for easy product isolation and purification. The use of a solvent from which the product crystallizes upon cooling can simplify the work-up significantly.

Catalyst loading: In catalyzed reactions like the Buchwald-Hartwig amination, minimizing the amount of expensive and potentially toxic palladium catalyst is a key goal. nih.gov

Work-up and purification procedures must be scalable and efficient. Extractive work-ups are common but can use large volumes of solvents. Crystallization is a preferred method for purification on a larger scale as it can provide a high-purity product without the need for chromatography, which is generally not feasible for large quantities. google.com The development of a master manufacturing procedure that details every step, including reagent quantities, reaction times, and in-process controls, is essential for ensuring batch-to-batch consistency. iajps.com

Safety is a paramount concern. A thorough risk assessment should be conducted to identify potential hazards, such as exothermic reactions, the handling of pyrophoric or toxic reagents, and the formation of hazardous byproducts. For instance, the use of hydroxylamine (B1172632) in some amine syntheses can pose an explosion risk at high temperatures, making the use of continuous flow reactors a safer alternative. mdpi.com

Table 3: Process Chemistry Considerations for N-Aryl Benzylamine (B48309) Synthesis

| Parameter | Consideration | Importance for Scale-Up |

|---|---|---|

| Reagent Selection | Cost, availability, stability, and toxicity of starting materials and reagents (e.g., alkylating agent, reducing agent). | Directly impacts the economic viability and safety of the process. |

| Reaction Conditions | Optimization of temperature, concentration, catalyst loading, and order of addition. | Ensures reaction efficiency, minimizes side products, and maintains safety. |

| Solvent Choice | Solvency, boiling point, safety profile, and ease of removal/recycling. | Affects reaction performance, work-up efficiency, and environmental impact. |

| Work-up & Purification | Use of scalable techniques like extraction and crystallization over chromatography. | Crucial for isolating the product in high purity and yield on a larger scale. |

| Safety | Hazard analysis of reagents, exotherms, and potential byproducts. | Prevents accidents and ensures a safe operating procedure. |

| Process Control | Implementation of in-process controls (e.g., TLC, HPLC) to monitor reaction progress. | Allows for consistent product quality and timely intervention if deviations occur. |

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Investigations

Design Principles for Structural Modification of the Compound

The design of new analogues of 2,3-Dichloro-N-(4-fluorobenzyl)aniline is guided by established medicinal chemistry principles to probe the impact of steric, electronic, and physicochemical properties on biological activity. Modifications are planned to systematically evaluate the importance of each part of the molecule.

Key design principles include:

Aniline (B41778) Ring Substitution: The 2,3-dichloro substitution pattern on the aniline ring establishes a specific electronic and steric environment. Modifications aim to understand the role of these halogens. This includes altering the position of the chlorine atoms (e.g., to 2,4- or 3,4-dichloro), replacing them with other halogens (e.g., bromine, fluorine), or introducing a mix of electron-donating and electron-withdrawing groups. Such changes help to fine-tune the pKa of the aniline nitrogen and modulate hydrophobic and electronic interactions. iucr.orgcresset-group.com

Benzyl (B1604629) Moiety Exploration: The 4-fluorobenzyl group is a critical component for investigation. The fluorine atom can be moved to the ortho- or meta-positions or replaced with other substituents to vary electronic effects (e.g., nitro, cyano, methoxy (B1213986) groups) and steric bulk (e.g., methyl, trifluoromethyl groups). nih.gov This exploration helps to map the binding pocket and optimize interactions such as hydrogen bonds, and halogen bonds.

Amine Linker Modification: While the core structure is an N-benzylaniline, modifications to the linker, such as N-alkylation or acylation, can provide insights into the necessity of the N-H bond for activity. iucr.org However, derivatization primarily focuses on the aromatic rings to maintain the core scaffold.

Bioisosteric Replacement: A common strategy involves replacing functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For instance, the chlorine atoms could be replaced by trifluoromethyl groups, or the entire aniline ring could be substituted with a heteroaromatic system like pyridine (B92270) to alter solubility and metabolic stability. cresset-group.com

Synthesis of N-Benzyl Analogs with Varied Substituents

The synthesis of analogues of 2,3-Dichloro-N-(4-fluorobenzyl)aniline typically proceeds via nucleophilic substitution or reductive amination. The most common approach involves the reaction of a substituted aniline with a substituted benzyl halide or the reductive amination of a substituted aniline with a substituted benzaldehyde. dergipark.org.trresearchgate.net

To investigate the SAR of the aniline portion, analogues are synthesized by coupling various substituted anilines with 4-fluorobenzyl bromide or a similar electrophile. The required substituted anilines can be sourced commercially or prepared through established routes, such as the reduction of the corresponding nitroaromatics. chemicalbook.comnih.gov For example, catalytic hydrogenation is a common method for converting substituted dichloronitrobenzenes into the desired dichloroanilines. chemicalbook.com

Table 1: Synthesis of Aniline Ring Analogs This table illustrates the synthesis of various analogs by reacting different substituted anilines with 4-fluorobenzyl bromide.

| Aniline Reactant | Product | Synthetic Rationale |

|---|---|---|

| 2,5-Dichloroaniline | 2,5-Dichloro-N-(4-fluorobenzyl)aniline | Investigate positional isomerism of chlorine atoms. |

| 3,4-Dichloroaniline | 3,4-Dichloro-N-(4-fluorobenzyl)aniline | Investigate positional isomerism of chlorine atoms. |

| 2-Chloro-3-fluoroaniline | 2-Chloro-3-fluoro-N-(4-fluorobenzyl)aniline | Evaluate effect of replacing chlorine with fluorine. |

| 2,3-Difluoroaniline | 2,3-Difluoro-N-(4-fluorobenzyl)aniline | Assess the impact of smaller, more electronegative halogens. |

| 2,3-Dimethylaniline | 2,3-Dimethyl-N-(4-fluorobenzyl)aniline | Study the effect of electron-donating groups vs. halogens. |

The benzyl portion of the molecule is readily diversified by reacting 2,3-dichloroaniline (B127971) with a range of commercially available or synthetically accessible substituted benzyl halides or benzaldehydes (via reductive amination). researchgate.netresearchgate.net The synthesis of the key 4-fluorobenzylamine (B26447) intermediate can be achieved through methods like the reduction of 4-fluorobenzonitrile. rsc.orgnih.gov This modularity allows for the systematic exploration of substituent effects on the benzyl ring.

Table 2: Synthesis of Benzyl Moiety Analogs This table shows the synthesis of various analogs by reacting 2,3-dichloroaniline with different substituted benzyl bromides.

| Benzyl Bromide Reactant | Product | Synthetic Rationale |

|---|---|---|

| 4-Chlorobenzyl bromide | N-(4-Chlorobenzyl)-2,3-dichloroaniline | Compare effects of different halogens at the para-position. |

| 4-(Trifluoromethyl)benzyl bromide | 2,3-Dichloro-N-(4-(trifluoromethyl)benzyl)aniline | Introduce a bulky, strongly electron-withdrawing group. |

| 4-Methoxybenzyl bromide | 2,3-Dichloro-N-(4-methoxybenzyl)aniline | Evaluate the effect of a strong electron-donating group. |

| 3,4-Difluorobenzyl bromide | N-(3,4-Difluorobenzyl)-2,3-dichloroaniline | Explore multi-substitution patterns on the benzyl ring. |

| Benzyl bromide | N-Benzyl-2,3-dichloroaniline | Provide an unsubstituted benchmark for SAR analysis. |

The nature of the substituents on both aromatic rings significantly influences the course and efficiency of the synthesis.

On the Aniline Ring: Electron-withdrawing groups (EWGs) like chlorine atoms decrease the nucleophilicity of the aniline nitrogen. This can make reactions such as N-alkylation more challenging, potentially requiring stronger bases, higher temperatures, or catalytic methods to achieve good yields. dergipark.org.trresearchgate.net Conversely, electron-donating groups (EDGs) would enhance nucleophilicity, facilitating the reaction.

On the Benzyl Moiety: The reactivity of the benzyl halide is less affected by ring substituents, though strong EWGs can slightly increase its electrophilicity. In catalytic reductive amination schemes using benzyl alcohols, EDGs on the alcohol can lead to higher selectivity for the desired mono-alkylated amine. researchgate.net

Table 3: Predicted Substituent Effects on N-Alkylation Yield This table summarizes the general effects of substituents on the yield of N-benzylation reactions based on established chemical principles.

| Aniline Substituent (Position 2,3) | Benzyl Substituent (Position 4) | Predicted Reaction Yield/Ease | Rationale |

|---|---|---|---|

| -Cl, -Cl (EWG) | -F (EWG) | Moderate | Reduced aniline nucleophilicity requires optimized conditions. |

| -CH₃, -CH₃ (EDG) | -F (EWG) | High | Increased aniline nucleophilicity facilitates the reaction. |

| -Cl, -Cl (EWG) | -OCH₃ (EDG) | Moderate to High | EDG on benzyl group can improve selectivity in some catalytic systems. researchgate.net |

| -NO₂, -Cl (Strong EWG) | -F (EWG) | Low to Moderate | Strongly deactivated aniline ring significantly hinders reaction. researchgate.net |

Multi-Component Reaction Approaches for Scaffold Diversification

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful strategy for rapid scaffold diversification. rsc.org For generating libraries based on the N-benzylaniline scaffold, MCRs can introduce complexity and diversity in a highly efficient manner.

One potential approach is a variation of the Ugi or Passerini reactions. For instance, a pseudo-four component reaction could involve an aniline, an aldehyde, an isocyanide, and a fourth component to rapidly assemble complex structures. rsc.orgnih.gov A recently described catalyst-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines highlights an imine condensation–isoaromatization pathway that could be adapted for scaffold diversification. nih.govbeilstein-journals.org

Combinatorial Chemistry Techniques for Library Generation

Combinatorial chemistry provides the tools for the systematic and rapid synthesis of a large number of compounds in a library format. wikipedia.orgyoutube.com For the 2,3-Dichloro-N-(4-fluorobenzyl)aniline scaffold, a combinatorial library can be generated by combining a set of diverse anilines with a set of diverse benzylating agents.

This can be performed using solid-phase synthesis, where either the aniline or a benzyl precursor is attached to a polymer resin. wikipedia.org For example, a set of substituted anilines could be reacted in parallel with an excess of resin-bound 4-fluorobenzyl bromide. After the reaction, the desired products are cleaved from the resin and purified. This approach simplifies purification and allows for the automation of library synthesis. osdd.net

Table 4: Example of a Combinatorial Library Design This table illustrates a 3x3 combinatorial matrix to generate a library of 9 distinct analogs.

| Aniline Building Blocks (A) | Benzylating Agent Building Blocks (B) | ||

|---|---|---|---|

| 4-Fluorobenzyl Bromide (B1) | 4-Chlorobenzyl Bromide (B2) | 4-Methoxybenzyl Bromide (B3) | |

| 2,3-Dichloroaniline (A1) | A1-B1 | A1-B2 | A1-B3 |

| 2,5-Dichloroaniline (A2) | A2-B1 | A2-B2 | A2-B3 |

| 2-Chloro-3-fluoroaniline (A3) | A3-B1 | A3-B2 | A3-B3 |

Tools like SmiLib and CLEVER can be used to generate virtual combinatorial libraries for initial in silico screening before committing to chemical synthesis. osdd.net This combination of virtual design and high-throughput synthesis is a powerful engine for modern drug discovery.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of 1D and 2D experiments, the precise structure of 2,3-Dichloro-N-(4-fluorobenzyl)aniline can be determined.

The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The spectrum for 2,3-Dichloro-N-(4-fluorobenzyl)aniline would be expected to show distinct signals for the aromatic protons on both the dichloroaniline and fluorobenzyl rings, as well as the methylene (B1212753) (-CH₂-) and amine (-NH-) protons.

The three aromatic protons on the 2,3-dichloroaniline (B127971) ring typically appear as a complex multiplet system due to their coupling with each other. Based on data for 2,3-dichloroaniline, these protons would be expected in the range of δ 6.6-7.2 ppm. chemicalbook.com The aromatic protons on the 4-fluorobenzyl ring appear as two distinct signals, each integrating to two protons, due to the symmetry of the para-substitution. These often present as two doublets of doublets (or triplets, depending on the coupling constants) due to coupling with each other and with the fluorine atom. These are typically found between δ 7.0-7.4 ppm. chemicalbook.com

The benzylic methylene protons (-CH₂-) adjacent to the nitrogen atom would appear as a singlet or a doublet if coupled to the NH proton, typically in the region of δ 4.3-4.4 ppm. rsc.org The amine proton (-NH-) signal is a broad singlet, and its chemical shift can vary but is often observed around δ 4.0-4.5 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for 2,3-Dichloro-N-(4-fluorobenzyl)aniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4' | 6.90 - 7.10 | dd | ~8.0, 1.5 |

| H-5' | 6.60 - 6.80 | t | ~8.0 |

| H-6' | 7.10 - 7.30 | dd | ~8.0, 1.5 |

| H-2, H-6 | 7.25 - 7.45 | t | ~8.7 |

| H-3, H-5 | 6.95 - 7.15 | t | ~8.7 |

| -CH₂- | 4.30 - 4.40 | s (or d) | - |

| -NH- | 4.0 - 4.5 | br s | - |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for 2,3-Dichloro-N-(4-fluorobenzyl)aniline would show 13 distinct signals, corresponding to the 13 carbon atoms in its structure.

The carbons of the dichloroaniline ring are influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group. The carbon atoms bonded to chlorine (C-2' and C-3') would appear significantly downfield. The carbon attached to the nitrogen (C-1') is also shifted downfield, typically appearing around δ 145-148 ppm. rsc.orgchemicalbook.com The other aromatic carbons of this ring would resonate between δ 115-135 ppm. chemicalbook.com

In the 4-fluorobenzyl ring, the carbon bonded to fluorine (C-4) exhibits a large C-F coupling constant and appears significantly downfield, often around δ 160-164 ppm. The benzylic carbon (-CH₂-) typically resonates in the range of δ 47-49 ppm. rsc.org The remaining aromatic carbons of this ring appear in the typical aromatic region of δ 115-135 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Data for 2,3-Dichloro-N-(4-fluorobenzyl)aniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~116 (d, JC-F ≈ 21 Hz) |

| C-4 | ~162 (d, JC-F ≈ 245 Hz) |

| -CH₂- | ~48 |

| C-1' | ~146 |

| C-2' | ~134 |

| C-3' | ~120 |

| C-4' | ~128 |

| C-5' | ~118 |

| C-6' | ~114 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2,3-Dichloro-N-(4-fluorobenzyl)aniline, COSY would show cross-peaks between adjacent aromatic protons on the dichloroaniline ring (H-4' with H-5', and H-5' with H-6'). It would also show correlations between the coupled protons on the 4-fluorobenzyl ring (H-2/H-6 with H-3/H-5). A correlation between the -NH- and -CH₂- protons might also be observed, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond C-H coupling). columbia.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~δ 4.35 ppm would show a cross-peak with the carbon signal at ~δ 48 ppm, definitively assigning this pair to the -CH₂- group. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is vital for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The methylene protons (-CH₂-) to the ipso-carbon of the fluorobenzyl ring (C-1) and the carbons ortho to it (C-2, C-6).

The methylene protons (-CH₂-) to the carbon of the aniline (B41778) ring to which the nitrogen is attached (C-1').

The amine proton (-NH-) to the methylene carbon (-CH₂-) and to the ortho-carbons of the aniline ring (C-2' and C-6').

Aromatic protons to adjacent and geminal carbons, confirming the substitution pattern on both rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and aiding in structural elucidation.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. The molecular formula for 2,3-Dichloro-N-(4-fluorobenzyl)aniline is C₁₃H₁₀Cl₂FN. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. missouri.edu

Interactive Data Table: Predicted HRMS Data for 2,3-Dichloro-N-(4-fluorobenzyl)aniline

| Formula | Ion | Calculated Exact Mass (m/z) |

| C₁₃H₁₀³⁵Cl₂FN | [M+H]⁺ | 270.0247 |

The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate product ions. The fragmentation pattern provides valuable structural information. organicchemistrydata.org For 2,3-Dichloro-N-(4-fluorobenzyl)aniline, the most likely fragmentation pathway involves cleavage of the benzylic C-N bond, which is typically the weakest bond. libretexts.org

This would lead to two major fragment ions:

The 4-fluorobenzyl cation: [C₇H₆F]⁺ with a mass of m/z 109.

The 2,3-dichloroaniline radical cation: [C₆H₅Cl₂N]⁺˙ with a mass of m/z 161.

The tropylium (B1234903) ion rearrangement of the 4-fluorobenzyl cation is a common subsequent fragmentation step. Further fragmentation of the dichloroaniline portion could involve the loss of chlorine atoms.

Interactive Data Table: Predicted MS/MS Fragmentation Data for 2,3-Dichloro-N-(4-fluorobenzyl)aniline

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Identity of Fragment |

| 270.02 | 109.05 | [C₇H₆F]⁺ (4-fluorobenzyl cation) |

| 270.02 | 160.98 | [C₆H₄Cl₂N]⁺ (ion from loss of H) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 2,3-Dichloro-N-(4-fluorobenzyl)aniline by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its bonds.

The key functional groups in this molecule are the secondary amine (N-H), aromatic rings (C-H, C=C), the methylene bridge (CH₂), and the carbon-halogen bonds (C-Cl, C-F). Based on studies of analogous compounds like 2,3-dichloroaniline and other N-benzylated anilines, the characteristic vibrational frequencies can be assigned. ias.ac.in

A detailed analysis of the expected IR absorption bands is summarized in the table below. The N-H stretching vibration is typically observed as a sharp band in the 3350-3450 cm⁻¹ region. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below this value. The C=C stretching vibrations of the two aromatic rings give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The strong absorptions from the C-Cl and C-F bonds are anticipated in the fingerprint region, typically between 1250 cm⁻¹ and 600 cm⁻¹. ias.ac.innist.gov

Table 1: Predicted Infrared (IR) Absorption Bands for 2,3-Dichloro-N-(4-fluorobenzyl)aniline

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| N-H Bend | Secondary Amine | 1500 - 1580 | Medium |

| C-N Stretch | Aryl-Alkyl Amine | 1250 - 1350 | Medium |

| C-F Stretch | Fluoroaromatic | 1150 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The chromophores in 2,3-Dichloro-N-(4-fluorobenzyl)aniline are the dichlorinated aniline and the fluorinated benzyl (B1604629) ring systems, which contain π electrons that can be excited to higher energy orbitals.

The expected electronic transitions are primarily π → π* and, to a lesser extent, n → π* transitions associated with the non-bonding electrons on the nitrogen and halogen atoms. The aniline and benzylamine (B48309) chromophores typically exhibit strong absorptions in the UV region. For instance, benzylamine shows absorption maxima around 206 nm and 256 nm. sielc.com The substitution of chlorine and fluorine atoms on the aromatic rings acts as an auxochromic influence, which can cause a bathochromic (red shift) or hypsochromic (blue shift) shift of the absorption maxima (λmax) and alter their intensity.

The UV-Vis spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would be expected to show distinct absorption bands corresponding to the electronic systems of the two aromatic rings.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for 2,3-Dichloro-N-(4-fluorobenzyl)aniline

| Electronic Transition | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π* | Phenyl Ring System | ~210 - 230 |

| π → π* | Substituted Aniline System | ~260 - 290 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of 2,3-Dichloro-N-(4-fluorobenzyl)aniline can be grown, this method would provide definitive data on its molecular geometry and packing in the crystal lattice.

While no publicly available crystal structure for this specific compound has been identified, the analysis would yield critical information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-C, C-N, C-H, C-Cl, C-F) and the angles between them.

Intermolecular Interactions: Identification of non-covalent forces such as hydrogen bonding (potentially involving the N-H group and a fluorine or chlorine atom on an adjacent molecule) and π-π stacking between the aromatic rings, which govern how the molecules pack together in a crystal.

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are often employed to predict the optimized geometry and conformational preferences of such molecules. researchgate.netresearchgate.net

Computational and Theoretical Studies of 2,3 Dichloro N 4 Fluorobenzyl Aniline

Molecular Mechanics and Dynamics Simulations

Force Field Parameterization for Unique Molecular Structures

The accurate simulation of molecular dynamics requires an empirical force field that precisely describes the potential energy of a system as a function of its atomic coordinates. ethz.ch For common biomolecules, well-established force fields like AMBER and CHARMM provide reliable parameters. However, for unique molecular structures such as 2,3-dichloro-N-(4-fluorobenzyl)aniline, which contains a dichlorinated aniline (B41778) ring linked to a fluorinated benzyl (B1604629) group, standard parameters from general force fields like the General Amber Force Field (GAFF) may be insufficient to capture the nuanced electronic and steric effects. nih.gov The presence of multiple halogens on aromatic rings necessitates the development of specific, high-quality parameters to ensure the accuracy of computational studies. nih.govbiorxiv.org

The parameterization process for a novel molecule like 2,3-dichloro-N-(4-fluorobenzyl)aniline is a multi-step procedure that typically relies on high-level quantum mechanical (QM) calculations to derive and validate the force field terms. ethz.chnih.gov The goal is to create a model that can reproduce properties derived from QM calculations and experimental data.

The workflow for parameterizing this unique structure would involve the following key stages:

Quantum Mechanical Calculations: The initial step involves performing high-level QM calculations, often using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G**), to determine the molecule's optimized geometry, vibrational frequencies, and electron distribution. nih.gov

Charge Derivation: Atomic partial charges are a critical component of the non-bonded interactions. These are typically derived by fitting them to the QM-calculated electrostatic potential (ESP). The Restrained Electrostatic Potential (RESP) method is commonly used to generate high-quality, conformationally-independent charges that are compatible with major force fields. nih.gov

Bonded Parameter Assignment: Bond stretching and angle bending parameters are often initially transferred from existing force fields. These are then checked against the QM-optimized geometry. If significant deviations exist (e.g., >0.05 Å for a bond length or >8° for an angle), the equilibrium values are adjusted. nih.gov

Torsional Parameter Fitting: Dihedral angle parameters are crucial for correctly modeling the molecule's conformational flexibility, particularly around the rotatable bonds of the N-benzylamine linker. These parameters are optimized by fitting the molecular mechanics (MM) torsional energy profile to the corresponding profile calculated at the QM level for each relevant dihedral angle. nih.gov

Validation: The newly developed parameters are validated by running molecular dynamics simulations and comparing the resulting structural and dynamic properties against QM or experimental data where available. frontiersin.org

Table 1: Generalized Workflow for Force Field Parameterization

| Step | Action | Methodology | Purpose |

|---|---|---|---|

| 1 | Initial Structure Generation | 2D-to-3D Conversion & Pre-optimization | Create a starting 3D conformer of 2,3-dichloro-N-(4-fluorobenzyl)aniline. |

| 2 | Quantum Mechanics Optimization | DFT (e.g., B3LYP/6-31G**) | Obtain a high-accuracy minimum energy geometry and electron density distribution. nih.gov |

| 3 | Atomic Charge Calculation | RESP/ESP Fitting | Derive partial atomic charges that accurately represent the electrostatic potential. nih.gov |

| 4 | Bond & Angle Parameter Verification | Comparison of MM vs. QM Geometry | Ensure equilibrium bond lengths and angles in the force field match the QM structure. nih.gov |

| 5 | Dihedral Parameter Optimization | Torsional Profile Scanning & Fitting | Fit dihedral parameters to reproduce the rotational energy barriers calculated by QM. nih.gov |

| 6 | van der Waals Parameter Assignment | Transfer from Existing Force Fields | Assign Lennard-Jones parameters (e.g., from GAFF2 or AMBER) based on atom types. nih.gov |

| 7 | Final Validation | MD Simulations | Test the stability and conformational preferences of the molecule with the new parameter set. frontiersin.org |

Molecular Docking and Ligand-Target Interaction Prediction Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. globalresearchonline.net For 2,3-dichloro-N-(4-fluorobenzyl)aniline, docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of its hypothetical activity. These in-silico methods provide insights into binding affinity, mode, and the specific molecular interactions that stabilize the ligand-receptor complex, thereby guiding further experimental investigation. mdpi.com

Binding Site Prediction and Analysis for Theoretical Targets

Given the novelty of 2,3-dichloro-N-(4-fluorobenzyl)aniline, its biological targets are not defined. However, based on the activities of structurally related compounds, a range of theoretical targets can be proposed. For instance, aniline, chloroaniline, and benzylamine (B48309) derivatives have been investigated for antibacterial, anticancer, and enzyme inhibitory activities. globalresearchonline.netnih.govnih.gov

The process of binding site prediction involves:

Target Selection: Identifying potential protein targets based on the known pharmacology of analogous compounds. For this molecule, targets could include bacterial enzymes, protein kinases, or receptors like monoamine oxidase-B. asiapharmaceutics.info

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the target protein. globalresearchonline.netnih.gov The software samples a vast number of orientations and conformations of the ligand, scoring each to estimate the binding affinity.

Binding Site Analysis: The top-scoring poses are analyzed to understand how the ligand fits within the binding pocket. This includes evaluating steric complementarity and identifying key interacting residues. Studies on related benzylamine ligands have shown they can be accommodated by specific subpockets, sometimes inducing conformational changes in the target protein, such as the "unlocked" conformation observed in Complement Factor D. nih.gov

Table 2: Hypothetical Protein Targets and Rationale for Docking Studies

| Protein Target Class | Specific Example | Rationale for Selection | Potential Binding Site |

|---|---|---|---|

| Serine Proteases | Complement Factor D | Benzylamine derivatives are known to bind in the S1 pocket of trypsin-like proteases. nih.gov | S1 catalytic pocket, interacting with Asp189. nih.gov |

| Bacterial Enzymes | E. coli DNA Gyrase B | Dichloroaniline derivatives have shown antibacterial activity. globalresearchonline.net | ATP-binding site. |

| Protein Kinases | Caspase-3 | Fluorobenzyl moieties have been incorporated into kinase inhibitors. nih.gov | Active site, near the catalytic triad. |

| Monoamine Oxidases | MAO-B | N-(3-chloro-4-fluorophenyl) derivatives have been docked against MAO-B for anti-Parkinsonian potential. asiapharmaceutics.info | Substrate-binding cavity near the FAD cofactor. |

Interaction Hotspot Mapping and Hydrogen Bonding Network Analysis

Following the prediction of a binding pose, a detailed analysis of the interactions between 2,3-dichloro-N-(4-fluorobenzyl)aniline and the target's active site is performed. This analysis maps "interaction hotspots"—regions within the binding site that contribute disproportionately to the binding energy.

Key interactions for this molecule would include:

Hydrogen Bonds: A hydrogen bond is a non-covalent interaction between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen) and another electronegative atom. uni-bayreuth.de The secondary amine (-NH-) group in 2,3-dichloro-N-(4-fluorobenzyl)aniline can act as a hydrogen bond donor, while the fluorine atom and the nitrogen itself can act as weak acceptors. nih.gov These bonds are critical for specificity and affinity. nih.gov

Hydrophobic Interactions: The dichlorophenyl and fluorobenzyl rings provide significant surface area for hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as leucine, isoleucine, and phenylalanine. globalresearchonline.net

Halogen Bonds: The chlorine and fluorine atoms can participate in halogen bonds, where the halogen acts as an electrophilic species interacting with a nucleophilic partner like a backbone carbonyl oxygen.

Pi-Interactions: The aromatic rings can engage in pi-pi stacking with aromatic residues (e.g., tyrosine, tryptophan) or pi-alkyl interactions with aliphatic residues (e.g., proline). globalresearchonline.net

Hydrogen Bonding Network Analysis: This involves examining how the ligand's binding affects the network of hydrogen bonds within the protein. nih.gov Ligand binding can disrupt or form new hydrogen bonds, leading to a redistribution of energy and potentially allosteric effects that modulate protein function. uni-bayreuth.de For example, the formation of a strong hydrogen bond between the ligand's amine and a key catalytic residue could stabilize an active conformation of the enzyme. harvard.eduresearchgate.net

Table 3: Potential Molecular Interactions of 2,3-Dichloro-N-(4-fluorobenzyl)aniline in a Theoretical Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |

|---|---|---|

| Secondary Amine (-NH-) | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr, Backbone C=O |

| Fluorobenzyl Ring | Hydrophobic, Pi-Pi Stacking | Phe, Tyr, Trp, Leu, Val, Ala, Pro |

| Dichlorophenyl Ring | Hydrophobic, Halogen Bond | Leu, Val, Ile, Backbone C=O |

| Fluorine Atom | Weak H-Bond Acceptor, Halogen Bond | Arg, Lys, Gln, Asn |

| Chlorine Atoms | Halogen Bond, Hydrophobic | Backbone C=O, Leu, Ala |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Conceptual Application)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.govatlantis-press.com This approach is founded on the principle that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. atlantis-press.com For a novel compound like 2,3-dichloro-N-(4-fluorobenzyl)aniline, QSAR methodologies can be conceptually applied to a series of its analogs to predict their activity, guide the synthesis of more potent derivatives, and understand the molecular features essential for the desired biological effect. nih.gov

Descriptor Calculation and Selection for QSAR Model Development

The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. nih.gov A vast number of descriptors can be calculated, each quantifying a different aspect of the molecule's topology, geometry, or electronic properties. mdpi.com

For a series of analogs based on 2,3-dichloro-N-(4-fluorobenzyl)aniline, relevant descriptors would fall into several categories:

1D Descriptors: These include basic properties like molecular weight (MW) and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe topology and connectivity. Examples include topological polar surface area (TPSA), which relates to membrane permeability, and lipophilicity (LogP), which describes the molecule's partitioning between aqueous and lipid phases. atlantis-press.comresearchgate.net

3D Descriptors: These are derived from the 3D conformation of the molecule and describe its shape and volume. Examples include solvent-accessible surface area and various geometrical descriptors.

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment, and partial charges on specific atoms. atlantis-press.comresearchgate.net

Once calculated, a crucial step is descriptor selection. A large number of descriptors can lead to overfitting and models that are difficult to interpret. researchgate.net Therefore, statistical methods are used to select a smaller subset of non-correlated descriptors that have the strongest relationship with the biological activity. nih.gov

Table 4: Representative Molecular Descriptors for QSAR Analysis

| Descriptor Class | Example Descriptor | Property Represented | Potential Relevance |

|---|---|---|---|

| Lipophilic | CLogP | Hydrophobicity/Lipophilicity | Membrane permeability, binding to hydrophobic pockets. atlantis-press.com |

| Electronic | E_LUMO | Electron affinity, electrophilicity | Reactivity, ability to accept electrons in interactions. atlantis-press.comresearchgate.net |

| Steric/Topological | Molar Refractivity (CMR) | Molecular volume and polarizability | Steric fit within a binding site. atlantis-press.comresearchgate.net |

| Steric/Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Hydrogen bonding capacity, cell permeability. researchgate.net |

| Electronic | Partial Charge (q) | Electrostatic potential at an atomic center | Electrostatic and hydrogen bond interactions. kg.ac.rs |

| 3D | RDF Descriptors | Radial Distribution Function (3D structure) | 3D arrangement of atoms and properties. kg.ac.rs |

Statistical Model Development and Validation Strategies

With a set of selected descriptors and biological activity data for a series of compounds, a statistical method is used to generate the QSAR equation. nih.gov Common methods include:

Multiple Linear Regression (MLR): This method generates a simple linear equation relating the activity to the selected descriptors. annamalaiuniversity.ac.in It is easy to interpret but assumes a linear relationship. nih.gov

Partial Least Squares (PLS): A method well-suited for data with many, potentially correlated descriptors. It reduces the descriptor variables to a smaller set of orthogonal latent variables. nih.govresearchgate.net

Machine Learning Methods: More advanced, non-linear methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex relationships between structure and activity. mdpi.comresearchgate.net

The development of a robust and predictive QSAR model is critically dependent on rigorous validation. basicmedicalkey.com Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.net Key validation strategies, as outlined by the Organisation for Economic Co-operation and Development (OECD), include:

Internal Validation: This assesses the model's robustness using the training data. The most common technique is cross-validation, particularly leave-one-out (LOO-CV), which generates the Q² statistic. A high Q² value (e.g., > 0.6) indicates good internal predictivity. basicmedicalkey.comd-nb.info

External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). The model's ability to predict the activity of the test set compounds, which were not used in model development, is the ultimate test of its predictive power. basicmedicalkey.com This is quantified by the predictive R² (R²_pred). nih.gov

Y-scrambling: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled dataset. A valid model should have very low correlation scores for the scrambled data, confirming that the original correlation was not due to chance. nih.gov

Applicability Domain (AD): The AD defines the chemical space of molecules for which the model's predictions are considered reliable. Predictions for molecules that fall outside this domain are less certain. researchgate.net

Table 5: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value | Validation Type |

|---|---|---|---|

| R² | Coefficient of determination (goodness of fit) | > 0.7 | Training Set |

| Q² or R²_cv | Cross-validated coefficient of determination | > 0.6 | Internal Validation |

| R²_pred | Predictive R² for the external test set | > 0.6 | External Validation researchgate.net |

| F-statistic | Measure of statistical significance of the regression | High value, with low p-value | Training Set |

| Standard Error (SE) | Measure of the error in the predicted values | Low value | Training Set |

| r_m² metrics | Metrics for external predictivity based on correlation between observed and predicted values | > 0.5 | External Validation nih.gov |

Investigation of Molecular and Biochemical Mechanisms of Interaction

Target Identification and Validation Methodologies for Protein Binding

To determine the specific protein targets of 2,3-Dichloro-N-(4-fluorobenzyl)aniline and to quantify the binding interactions, several established biophysical techniques are considered standard in the field.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free optical technique used to measure the binding kinetics and affinity of molecular interactions. In the context of 2,3-Dichloro-N-(4-fluorobenzyl)aniline, SPR would be utilized to study its interaction with potential protein targets.

The experimental setup involves immobilizing a purified protein target onto a sensor chip. A solution containing 2,3-Dichloro-N-(4-fluorobenzyl)aniline is then flowed over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

By monitoring the association and dissociation phases of the interaction, key kinetic parameters can be determined. These parameters are presented in the table below, which illustrates the type of data that would be generated from such an experiment.

| Parameter | Description | Typical Units | Hypothetical Value for 2,3-Dichloro-N-(4-fluorobenzyl)aniline |

|---|---|---|---|

| Association Rate Constant (kₐ) | The rate at which the compound binds to the target protein. | M⁻¹s⁻¹ | Data not available |

| Dissociation Rate Constant (kₔ) | The rate at which the compound-protein complex dissociates. | s⁻¹ | Data not available |

| Equilibrium Dissociation Constant (Kₗ) | A measure of the binding affinity; calculated as kₔ/kₐ. A lower Kₗ indicates a higher binding affinity. | M (e.g., nM, µM) | Data not available |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with molecular interactions. This method provides a complete thermodynamic profile of the binding event, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

In a typical ITC experiment, a solution of 2,3-Dichloro-N-(4-fluorobenzyl)aniline would be titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured. The resulting data is used to generate a binding isotherm, from which the thermodynamic parameters can be derived.

The thermodynamic signature of the binding interaction provides insights into the forces driving the association, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. The table below outlines the key thermodynamic parameters obtained from ITC.

| Parameter | Description | Typical Units | Hypothetical Value for 2,3-Dichloro-N-(4-fluorobenzyl)aniline |

|---|---|---|---|

| Binding Affinity (Kₐ) | The reciprocal of the equilibrium dissociation constant (1/Kₗ). | M⁻¹ | Data not available |

| Enthalpy Change (ΔH) | The heat released or absorbed upon binding. | kcal/mol or kJ/mol | Data not available |

| Entropy Change (ΔS) | The change in the randomness of the system upon binding. | cal/mol·K or J/mol·K | Data not available |

| Stoichiometry (n) | The molar ratio of the compound to the protein in the complex. | Dimensionless | Data not available |

Enzyme Inhibition Studies

Based on studies of structurally related compounds, it is plausible that 2,3-Dichloro-N-(4-fluorobenzyl)aniline could exhibit inhibitory activity against certain enzymes. For instance, research on benzylamine (B48309) derivatives has shown inhibition of enzymes such as phenylethanolamine N-methyltransferase (PNMT). A thorough investigation would involve detailed kinetic analyses to characterize the nature of this inhibition.

Kinetic Analysis of Enzyme Inhibition

To investigate the inhibitory effect of 2,3-Dichloro-N-(4-fluorobenzyl)aniline on a specific enzyme, a series of kinetic experiments would be performed. The initial rates of the enzymatic reaction are measured at various substrate concentrations in the presence and absence of the inhibitor.

The data obtained would be used to determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, while the Kᵢ value provides a more absolute measure of the inhibitor's potency.

The following table illustrates the type of data that would be generated from such an analysis.

| Parameter | Description | Typical Units | Hypothetical Value for 2,3-Dichloro-N-(4-fluorobenzyl)aniline |

|---|---|---|---|

| IC₅₀ | The concentration of inhibitor that reduces enzyme activity by 50%. | M (e.g., nM, µM) | Data not available |

| Kᵢ | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | M (e.g., nM, µM) | Data not available |

Reversibility and Mechanism of Inhibition

Further kinetic studies would be necessary to determine the reversibility and the mechanism of enzyme inhibition. Reversibility can be assessed by methods such as dialysis or rapid dilution, where the recovery of enzyme activity upon removal of the inhibitor is monitored.

The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is typically determined by analyzing Lineweaver-Burk or Michaelis-Menten plots of the kinetic data. Each mechanism of inhibition produces a characteristic pattern on these plots, allowing for the elucidation of how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

To explore the potential interaction of 2,3-Dichloro-N-(4-fluorobenzyl)aniline with cellular receptors, a receptor binding profiling study would be conducted. This typically involves screening the compound against a panel of known receptors to identify any significant binding interactions.

Radioligand binding assays are a common method for this purpose. In these assays, a radiolabeled ligand with known affinity for a specific receptor is used. The ability of 2,3-Dichloro-N-(4-fluorobenzyl)aniline to displace the radioligand from the receptor is measured, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is determined. This value can then be used to calculate the binding affinity (Kᵢ) of the compound for the receptor.

While no specific receptor binding data for 2,3-Dichloro-N-(4-fluorobenzyl)aniline is currently available, studies on compounds with a 2,3-dichlorophenyl moiety have shown affinity for certain receptors, such as dopamine D3 receptors. This suggests that a comprehensive screening would be a valuable step in characterizing the pharmacological profile of 2,3-Dichloro-N-(4-fluorobenzyl)aniline.

The following table outlines the parameters that would be determined from receptor binding studies.

| Receptor Target | Binding Affinity (Kᵢ) | Functional Activity (e.g., Agonist, Antagonist) |

|---|---|---|

| Data not available | Data not available | Data not available |

Cellular Pathway Modulation Studies

Investigation of Intracellular Signaling Cascades

No studies were found that investigated the impact of 2,3-Dichloro-N-(4-fluorobenzyl)aniline on specific intracellular signaling cascades. Research in this area would typically involve cell-based assays to determine if the compound activates or inhibits key signaling pathways, such as those involved in cell proliferation, differentiation, or apoptosis.

Gene Expression Modulation (transcriptomic studies)

There are no available transcriptomic studies (e.g., microarray or RNA-sequencing) that have analyzed the changes in gene expression in response to treatment with 2,3-Dichloro-N-(4-fluorobenzyl)aniline. Such studies would be crucial for understanding the broader cellular response to this compound.

Chemoinformatic Approaches to Mechanistic Elucidation

Network Pharmacology Integration and Pathway Analysis

Due to the lack of identified biological targets for 2,3-Dichloro-N-(4-fluorobenzyl)aniline, network pharmacology and pathway analysis have not been performed. These computational methods require initial data on compound-protein interactions to build networks and elucidate potential mechanisms of action.

Target Fishing and Reverse Docking Approaches

Computational target fishing and reverse docking studies, which are used to predict the potential protein targets of a small molecule, have not been published for 2,3-Dichloro-N-(4-fluorobenzyl)aniline. These in silico approaches could provide valuable hypotheses for future experimental validation.

Advanced Analytical Methodologies for Characterization in Complex Matrices

Development of Analytical Methods for Detection and Quantification

The detection and quantification of 2,3-Dichloro-N-(4-fluorobenzyl)aniline, particularly at trace levels within complex matrices, necessitate the development of highly sensitive and selective analytical methods.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the trace analysis of organic molecules due to its exceptional sensitivity and specificity. A typical method for the analysis of 2,3-Dichloro-N-(4-fluorobenzyl)aniline would be developed by optimizing chromatographic separation and mass spectrometric detection.

Chromatographic separation would likely be achieved using a reversed-phase high-performance liquid chromatography (HPLC) system. A C18 or a phenyl-hexyl column would be a suitable choice for retaining the nonpolar aromatic structure of the analyte. The mobile phase would typically consist of a gradient mixture of an aqueous component, such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization, and an organic solvent like acetonitrile (B52724) or methanol (B129727). d-nb.info The gradient elution would ensure the efficient separation of the target analyte from matrix components and potential impurities.

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. nih.gov This technique provides high selectivity by monitoring a specific precursor ion to product ion transition. For 2,3-Dichloro-N-(4-fluorobenzyl)aniline, the precursor ion would be the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. Collision-induced dissociation (CID) in the second quadrupole would generate characteristic product ions. The selection of a specific MRM transition minimizes interference from other co-eluting compounds.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 2,3-Dichloro-N-(4-fluorobenzyl)aniline

| Parameter | Value |

| LC System | |

| Column | C18, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | e.g., m/z [M+H]⁺ → fragment ion |

| Collision Energy | Optimized for specific transition |

| Dwell Time | 50 ms |

Note: The exact m/z values and collision energy would be determined experimentally.

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or polar compounds. wikipedia.org For the analysis of 2,3-Dichloro-N-(4-fluorobenzyl)aniline, capillary zone electrophoresis (CZE) could be employed to assess its purity. In a low pH buffer, the aniline (B41778) nitrogen would be protonated, allowing the compound to migrate as a cation. nih.gov The separation is based on the charge-to-size ratio of the analytes, providing a different selectivity compared to reversed-phase LC.

Furthermore, if the synthesis of 2,3-Dichloro-N-(4-fluorobenzyl)aniline could potentially introduce chiral centers, or if chiral derivatives are of interest, CE would be a powerful tool for chiral separation. This is typically achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. The differential interaction of the enantiomers with the chiral selector leads to their separation.

Table 2: Potential Capillary Electrophoresis Parameters for Purity Analysis

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV, 214 nm |

Stability Studies Under Various Chemical and Environmental Conditions

Stability-indicating methods are crucial to ensure that the analytical procedure can accurately measure the active substance without interference from degradation products. ijcrt.org Forced degradation studies are performed to understand the degradation pathways and to develop robust analytical methods. nih.gov

To assess the hydrolytic stability, solutions of 2,3-Dichloro-N-(4-fluorobenzyl)aniline would be exposed to acidic, basic, and neutral conditions at elevated temperatures. For example, the compound could be treated with 0.1 M HCl, 0.1 M NaOH, and water at 60 °C for a defined period. The N-benzyl bond could be susceptible to hydrolysis under strong acidic or basic conditions.

Oxidative stability would be evaluated by exposing the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature. The aniline moiety is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species. openaccessjournals.comresearchgate.net

Photostability testing is conducted to evaluate the effect of light on the compound. researchgate.net A solution of 2,3-Dichloro-N-(4-fluorobenzyl)aniline, as well as the solid material, would be exposed to light sources that mimic sunlight, according to ICH guidelines Q1B. researchgate.net The presence of halogen substituents on the aromatic rings can influence the photochemical reactivity of the molecule. rsc.org Degradation can occur through various mechanisms, including photo-cleavage or photo-oxidation.

Table 3: Typical Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |

| Neutral Hydrolysis | Water | 24 hours at 60 °C |

| Oxidation | 3% H₂O₂ | 24 hours at RT |

| Photostability | UV/Vis light exposure | As per ICH Q1B |

Impurity Profiling and Degradation Product Identification Using Advanced Spectroscopy